molecular formula C6H6O2 B1396159 1-Ethynylcyclopropanecarboxylic acid CAS No. 933755-97-6

1-Ethynylcyclopropanecarboxylic acid

Cat. No.: B1396159
CAS No.: 933755-97-6
M. Wt: 110.11 g/mol
InChI Key: XDVAOWPOJWYAHA-UHFFFAOYSA-N
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Description

1-Ethynylcyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C6H6O2 and its molecular weight is 110.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Ethynylcyclopropanecarboxylic acid is an organic compound notable for its unique cyclopropane ring structure, which includes a carboxylic acid functional group and an ethynyl group. This structure not only enhances its reactivity but also positions it as a significant compound in various biochemical and pharmacological contexts. This article delves into the biological activity of this compound, highlighting its interactions with biological targets, mechanisms of action, and potential applications in medicine and research.

  • Molecular Formula : C₆H₆O₂
  • Molecular Weight : 98.10 g/mol
  • Structural Characteristics : The presence of the ethynyl group contributes to its reactivity, enabling participation in diverse chemical transformations.

This compound exhibits its biological activity primarily through interactions with specific enzymes and metabolic pathways.

Target Enzymes

  • ACC Synthase and ACC Oxidase : These enzymes are pivotal in the biosynthesis of ethylene, a crucial plant hormone. The compound acts as a substrate analog, influencing the activity of these enzymes and modulating ethylene production.

Mode of Action

  • Enzyme Inhibition : The compound can inhibit or activate enzyme activity by binding to active sites or altering conformational states. This interaction is crucial for its potential therapeutic uses, particularly in cancer treatment and antiviral applications.

Biological Effects

The biological effects of this compound extend across various cellular processes:

  • Cellular Metabolism : It influences metabolic pathways such as glycolysis and the citric acid cycle, thereby affecting energy production.
  • Gene Expression : The compound has been shown to alter gene expression patterns in different cell types, which is vital for understanding its potential therapeutic roles.

Research Findings

Recent studies have highlighted the diverse applications and effects of this compound:

  • Inhibition Studies : Derivatives of this compound have been investigated for their inhibitory effects on specific enzymatic pathways associated with cancer and viral infections. For instance, they may target enzymes involved in tumor growth or viral replication.
  • Ethylene Production in Plants : In plant biology, the compound enhances ethylene-related responses, impacting processes such as root development and fruit ripening. This suggests potential applications in agriculture for improving crop yields .

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

  • Cancer Research : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines by inhibiting key metabolic enzymes involved in cancer progression.
  • Plant Hormone Regulation : Research indicated that application of the compound in agricultural settings led to improved fruit quality and yield by enhancing ethylene production during ripening stages.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameKey FeaturesBiological Activity
2-Ethynylcyclopropanecarboxylic AcidSimilar structure with different reactivityInhibitory effects on specific enzymes
Cyclopropanecarboxylic AcidLacks ethynyl groupLess reactive, limited biological activity
2-Vinylcyclopropanecarboxylic AcidVinyl group instead of ethynylDifferent enzyme interaction profiles

Properties

IUPAC Name

1-ethynylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c1-2-6(3-4-6)5(7)8/h1H,3-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVAOWPOJWYAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717713
Record name 1-Ethynylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933755-97-6
Record name 1-Ethynylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethynylcyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethynylcyclopropanecarboxylic acid
Reactant of Route 2
1-Ethynylcyclopropanecarboxylic acid
Reactant of Route 3
1-Ethynylcyclopropanecarboxylic acid
Reactant of Route 4
1-Ethynylcyclopropanecarboxylic acid
Reactant of Route 5
1-Ethynylcyclopropanecarboxylic acid
Reactant of Route 6
1-Ethynylcyclopropanecarboxylic acid

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